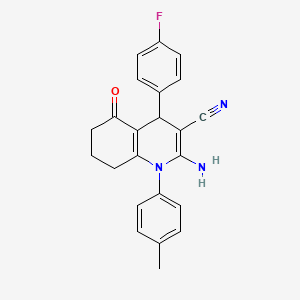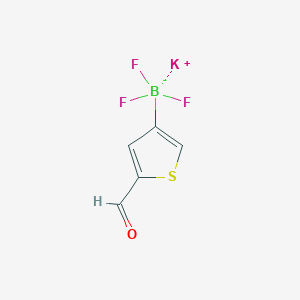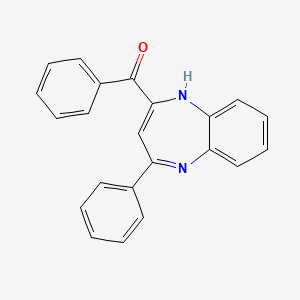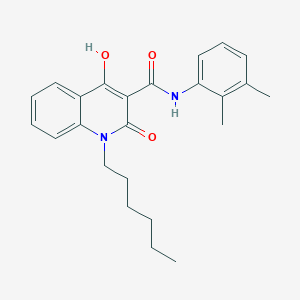
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C22H16Cl2N2O4 and a molecular weight of 443.29 g/mol This compound is notable for its unique structure, which includes a dichlorophenoxy group, a carbohydrazonoyl group, and a methoxyphenyl benzoate moiety
Méthodes De Préparation
The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves several steps. The starting materials typically include 2,3-dichlorophenol, acetic anhydride, and hydrazine hydrate. The synthetic route can be summarized as follows:
Formation of 2,3-Dichlorophenoxyacetic Acid: 2,3-dichlorophenol reacts with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.
Acetylation: The 2,3-dichlorophenoxyacetic acid is then acetylated using acetic anhydride to form 2,3-dichlorophenoxyacetyl chloride.
Hydrazone Formation: The acetyl chloride reacts with hydrazine hydrate to form the carbohydrazonoyl derivative.
Coupling with 2-Methoxyphenyl Benzoate: Finally, the carbohydrazonoyl derivative is coupled with 2-methoxyphenyl benzoate under appropriate conditions to yield the target compound.
Analyse Des Réactions Chimiques
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group but different overall structure and applications.
Methyl 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)benzoate: A closely related compound with a methyl ester group instead of the methoxyphenyl benzoate moiety.
(4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic Acid: Another related compound with a phenoxyacetic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
477731-23-0 |
|---|---|
Formule moléculaire |
C23H18Cl2N2O5 |
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-30-20-12-15(10-11-18(20)32-23(29)16-6-3-2-4-7-16)13-26-27-21(28)14-31-19-9-5-8-17(24)22(19)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
Clé InChI |
YDPWAZOTYNDYDQ-LGJNPRDNSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)

![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)


![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)

![Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12053593.png)


![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
